molecular formula C27H27N3O4 B250855 Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate

Cat. No. B250855
M. Wt: 457.5 g/mol
InChI Key: NQIVZKKXCAVFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate, also known as MBMP, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate is not well understood. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to the formation of a stable complex. This complex is responsible for the fluorescence emission observed in Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate.
Biochemical and Physiological Effects:
Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate has been shown to have minimal toxicity and is considered to be biocompatible. In vitro studies have demonstrated that the compound does not significantly affect cell viability or proliferation. However, further studies are required to fully understand the biochemical and physiological effects of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for the detection and quantification of these ions in complex biological and environmental samples. However, one of the limitations of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate is its relatively low fluorescence quantum yield, which may limit its sensitivity in certain applications.

Future Directions

There are several future directions for research on Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate. One potential area of interest is the development of new derivatives with improved fluorescence properties. Another area of interest is the use of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate as a diagnostic tool for the detection of metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Additionally, the potential applications of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate in environmental monitoring and imaging techniques warrant further investigation.
In conclusion, Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate is a promising compound with potential applications in various fields of research. Its high selectivity and sensitivity towards metal ions make it a valuable tool for the detection and quantification of these ions in complex biological and environmental samples. Further research is required to fully understand the mechanism of action and biochemical and physiological effects of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate, as well as to explore its potential applications in new areas of research.

Synthesis Methods

The synthesis of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate involves the reaction of 4-(4-benzoyl-1-piperazinyl)benzoic acid with 4-methylbenzoyl chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with methyl iodide to obtain the final compound, Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in environmental monitoring and biomedical imaging.

properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C27H27N3O4/c1-19-8-10-20(11-9-19)25(31)28-23-18-22(27(33)34-2)12-13-24(23)29-14-16-30(17-15-29)26(32)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3,(H,28,31)

InChI Key

NQIVZKKXCAVFLX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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